![molecular formula C17H37N2O8P B13900374 Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B13900374.png)
Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Ribose 1-phosphate, biscyclohexylammonium salt is a chemically modified sugar used extensively in biochemical research. It is a derivative of D-ribose, a naturally occurring monosaccharide. The compound is known for its role in nucleic acid metabolism and enzyme-catalyzed reactions involving phosphorylated sugars .
准备方法
Synthetic Routes and Reaction Conditions
D-Ribose 1-phosphate, biscyclohexylammonium salt is synthesized through the chemical modification of D-ribose. The process involves fluorination, methylation, and glycosylation of the sugar . The reaction conditions typically include the use of specific reagents and catalysts to achieve high purity and yield.
Industrial Production Methods
In industrial settings, the production of D-ribose 1-phosphate, biscyclohexylammonium salt involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring the compound meets the required standards for research and commercial applications .
化学反应分析
Types of Reactions
D-Ribose 1-phosphate, biscyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the sugar molecule.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various phosphorylated sugars and their derivatives, which are used in further biochemical studies and applications .
科学研究应用
D-Ribose 1-phosphate, biscyclohexylammonium salt has a wide range of scientific research applications:
Chemistry: It is used to study the properties and reactions of phosphorylated sugars.
Biology: The compound is crucial in understanding nucleic acid metabolism and enzyme activities.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of various biochemical reagents and standards
作用机制
The mechanism of action of D-ribose 1-phosphate, biscyclohexylammonium salt involves its role as a substrate for various enzymes. It interacts with phosphatases and kinases, which add or remove phosphate groups, regulating the phosphate economy within cells. This regulation is central to energy transfer and storage in cellular metabolism .
相似化合物的比较
Similar Compounds
- D-Ribose 5-phosphate disodium salt dihydrate
- 2-Deoxy-α-D-ribose 1-phosphate bis(cyclohexylammonium) salt
- D-Ribulose 5-phosphate disodium salt
Uniqueness
D-Ribose 1-phosphate, biscyclohexylammonium salt is unique due to its specific chemical modifications, which enhance its solubility and stability in aqueous solutions. These properties make it an excellent substrate for enzymatic studies, providing clear insights into the complex interactions within cellular metabolism .
属性
分子式 |
C17H37N2O8P |
|---|---|
分子量 |
428.5 g/mol |
IUPAC 名称 |
cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/2C6H13N.C5H11O8P/c2*7-6-4-2-1-3-5-6;6-1-2-3(7)4(8)5(12-2)13-14(9,10)11/h2*6H,1-5,7H2;2-8H,1H2,(H2,9,10,11) |
InChI 键 |
SSHMAENVNUVVFI-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(O1)OP(=O)(O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-Chloro-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B13900291.png)
![3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine](/img/structure/B13900294.png)
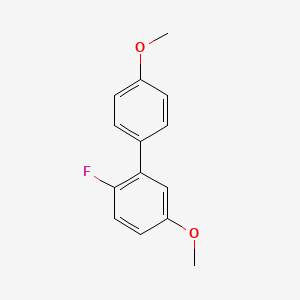
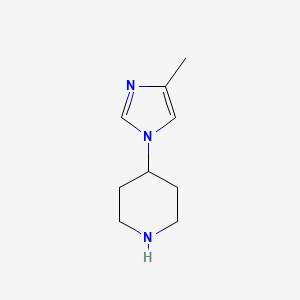
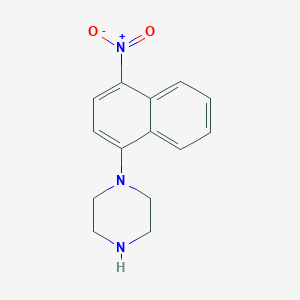
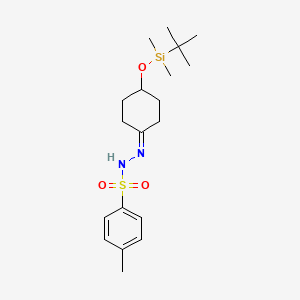
![5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13900328.png)
![Ethyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B13900333.png)
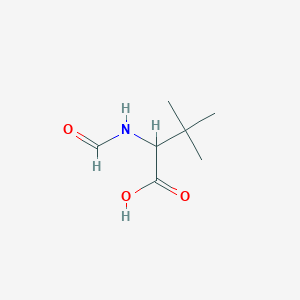
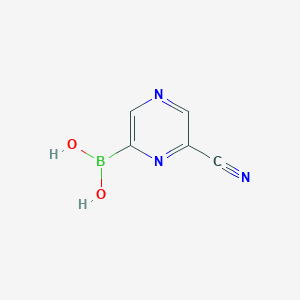
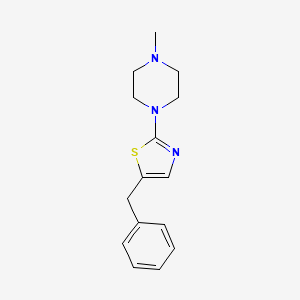
![4-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13900342.png)

![2,3-Dihydro-5-methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13900362.png)
